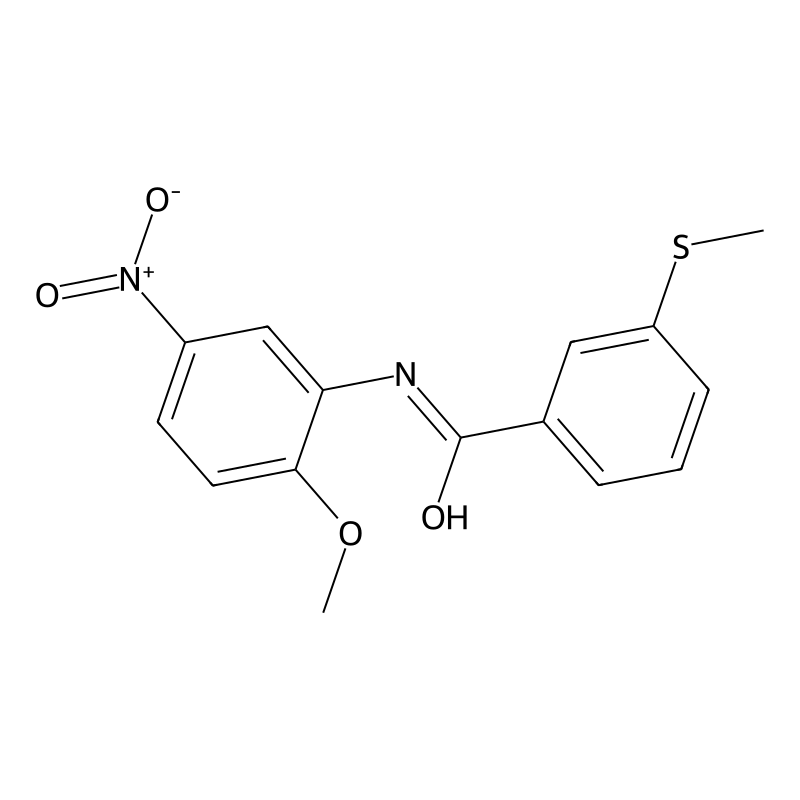

N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide is an organic compound characterized by the presence of a methoxy group, a nitro group, and a methylsulfanyl group attached to a benzamide structure. Its molecular formula is , and it has a molecular weight of approximately 304.36 g/mol. The compound exhibits unique physicochemical properties due to its specific functional groups, which influence its reactivity and biological activity.

- Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

- Reduction: The nitro group can be reduced to an amino group.

- Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium methoxide for substitution reactions.

The biological activity of N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide has been investigated in various studies. It shows potential as an antimicrobial agent, with research indicating that compounds with similar structures exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . Additionally, the compound may interact with specific enzymes, potentially inhibiting their activity and influencing biochemical pathways related to inflammation or cancer cell proliferation.

The synthesis of N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide typically involves several steps:

- Nitration: Starting from 2-methoxyaniline, nitration introduces the nitro group at the 5-position.

- Formation of Acid Chloride: The resulting intermediate is converted to the corresponding acid chloride.

- Reaction with Amine: This acid chloride is then reacted with 3-methylthiophen-2-amine in the presence of a base.

- Acylation: Finally, acylation occurs to yield the desired benzamide.

Industrial methods may employ automated systems for efficiency and optimized reaction conditions to maximize yield and purity.

N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide has several applications:

- Pharmaceutical Research: Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.

- Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.

- Material Science: Its unique properties make it suitable for developing luminescent materials due to its fluorescence characteristics.

Interaction studies focus on how N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide interacts with biological targets such as enzymes or receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For example, studies may explore how the compound binds to specific enzymes involved in metabolic pathways or cellular signaling.

Several compounds share structural similarities with N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide. Here are notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-tert-butylphenyl)-3-(methylsulfanyl)benzamide | Tert-butyl substitution | Enhanced lipophilicity |

| N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide | Pentanoylamino group | Potentially increased bioavailability |

| 4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide | Ethylsulfanyl substitution | Distinct reactivity profiles |

The uniqueness of N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide lies in its specific combination of functional groups, which provide distinct chemical reactivity and potential biological activities compared to other benzamide derivatives. Its methoxy and nitro groups contribute to its solubility and membrane permeability, enhancing its bioavailability and efficacy in biological systems.